molecular formula C34H34Cl2N8O4 B13404535 Des-(2-butyl) N-Allyl Itraconazole

Des-(2-butyl) N-Allyl Itraconazole

Cat. No.: B13404535
M. Wt: 689.6 g/mol
InChI Key: NGLKZASPCDQQBB-NHZFLZHXSA-N
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Description

Des-(2-butyl) N-Allyl Itraconazole is a derivative of itraconazole, a triazole antifungal agent. This compound is primarily used in research and development, particularly in the field of pharmaceuticals. It is known for its fungicidal activity and is related to itraconazole, which is an orally active antimycotic structurally related to ketoconazole .

Preparation Methods

The synthesis of Des-(2-butyl) N-Allyl Itraconazole involves several steps, starting from itraconazole. The synthetic route typically includes the removal of the 2-butyl group and the introduction of an allyl group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Des-(2-butyl) N-Allyl Itraconazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .

Scientific Research Applications

Des-(2-butyl) N-Allyl Itraconazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Des-(2-butyl) N-Allyl Itraconazole is similar to that of itraconazole. It mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes. The azole nitrogen atoms in the chemical structure form a complex with the active site of the enzyme, leading to the disruption of ergosterol synthesis and, consequently, fungal cell membrane integrity .

Comparison with Similar Compounds

Des-(2-butyl) N-Allyl Itraconazole is unique due to the absence of the 2-butyl group and the presence of an allyl group. Similar compounds include:

    Itraconazole: The parent compound, known for its broad-spectrum antifungal activity.

    Ketoconazole: Another triazole antifungal agent, structurally related to itraconazole.

    Fluconazole: A triazole antifungal with a different substitution pattern, leading to distinct pharmacokinetic properties.

These compounds share similar mechanisms of action but differ in their chemical structures, leading to variations in their pharmacological profiles and therapeutic applications .

Properties

Molecular Formula

C34H34Cl2N8O4

Molecular Weight

689.6 g/mol

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-2-enyl-1,2,4-triazol-3-one

InChI

InChI=1S/C34H34Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h2-12,18,22-24,30H,1,13-17,19-21H2/t30-,34-/m0/s1

InChI Key

NGLKZASPCDQQBB-NHZFLZHXSA-N

Isomeric SMILES

C=CCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

C=CCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

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